molecular formula C24H25NO4 B11610965 N,N-dibenzyl-3,4,5-trimethoxybenzamide

N,N-dibenzyl-3,4,5-trimethoxybenzamide

Cat. No.: B11610965
M. Wt: 391.5 g/mol
InChI Key: KFXDZFRQLCWQFP-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core and two benzyl groups attached to the amide nitrogen. The trimethoxybenzoyl scaffold is critical for bioactivity, as it facilitates interactions with enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE) .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

N,N-dibenzyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H25NO4/c1-27-21-14-20(15-22(28-2)23(21)29-3)24(26)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3

InChI Key

KFXDZFRQLCWQFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of N,N-dibenzyl-3,4,5-trimethoxybenzamide involves benzyl protection, followed by methylation and benzamide formation.

    Reaction Conditions: Specific conditions may vary, but typical steps include benzyl bromide or benzyl chloride treatment with 3,4,5-trimethoxybenzaldehyde, followed by reduction and amidation.

    Industrial Production: Information on industrial-scale production methods is limited due to its rarity.

  • Chemical Reactions Analysis

      Reactivity: N,N-dibenzyl-3,4,5-trimethoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

      Medicine: Limited studies, but its unique structure may inspire drug design.

      Industry: Rarely used industrially due to its scarcity.

  • Mechanism of Action

    • The exact mechanism of action remains unclear due to limited research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Antiparasitic Activity

    Key Compounds :

    • N-Isobutyl-3,4,5-trimethoxybenzamide (Compound 17): Exhibits potent trypanocidal activity against Trypanosoma cruzi (IC50 = 2.21 µM) with high selectivity (SI = 298.64). Branched alkyl chains enhance potency compared to linear chains (e.g., N-butyl derivative IC50 = 6.21 µM) .
    • N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15) : Moderate activity (IC50 = 8.14 µM), likely due to steric hindrance from the cyclohexyl group reducing target engagement .
    • N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide (Compound 20) : Lower activity (IC50 = 8.95 µM), suggesting polar substituents may reduce membrane permeability .

    Mechanistic Insights :

    • Branched alkyl chains (e.g., isobutyl) improve hydrophobic interactions with HDACs, enhancing trypanocidal activity .
    • Molecular docking reveals that substituent bulkiness and orientation affect binding to residues like Glu-875 in target enzymes .

    Neurological Activity

    Key Compounds :

    • N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives : Exhibit acetylcholinesterase (AChE) inhibition (IC50 = 4.0–16.5 µM) and memory-enhancing effects. The 4-hydroxyphenyl group enhances hydrogen bonding with AChE’s catalytic triad (e.g., HIS447) .
    • N-Benzyl-3,4,5-trimethoxybenzamide (Compound 17) : Structural data (SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2) indicate a planar aromatic system, favoring π-π stacking with aromatic residues in AChE .

    Structural Trends :

    • Hydrophobic substituents (e.g., benzyl) improve blood-brain barrier penetration, while polar groups (e.g., hydroxyl) balance solubility and target affinity .

    Anticancer and Antimicrobial Activity

    Key Compounds :

    • N-Biphenyl-4-yl-3,4,5-trimethoxybenzamide (Compound 19D) : Shows high cytotoxicity via hydrophobic interactions with kinase domains (e.g., Glu-875), absent in less active analogs like 17D .
    • Cytosporone E derivatives : Synthesized from N,N-diethyl-3,4,5-trimethoxybenzamide, these compounds exhibit weak antibacterial activity, highlighting the need for optimized side chains .

    Activity Drivers :

    • Extended aromatic systems (e.g., biphenyl) enhance DNA intercalation or enzyme inhibition.
    • Methoxy groups on the benzamide core are essential for redox modulation and ROS induction in cancer cells .

    Physicochemical Properties

    Compound Substituent LogP<sup>a</sup> Solubility (µM) Bioactivity (IC50, µM)
    N,N-Dibenzyl-3,4,5-TMB<sup>b</sup> Benzyl (×2) 4.2 (predicted) Low (~10) Not reported
    N-Isobutyl-3,4,5-TMB Branched alkyl 3.8 25 2.21 (Trypanocidal)
    N-4-Hydroxybenzyl-3,4,5-TMB Hydroxybenzyl 2.5 50 8.95 (Trypanocidal)
    N-Cyclohexyl-3,4,5-TMB Cyclohexyl 4.0 15 8.14 (Trypanocidal)

    <sup>a</sup> Predicted using PubChem data . <sup>b</sup> TMB = trimethoxybenzamide.

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